N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with methyl groups at positions 5 and 4. The acetamide moiety is linked to a 5-chloro-2-methoxyphenyl group, which introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
Molecular Formula |
C19H18ClNO3 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H18ClNO3/c1-11-6-15-13(10-24-18(15)7-12(11)2)8-19(22)21-16-9-14(20)4-5-17(16)23-3/h4-7,9-10H,8H2,1-3H3,(H,21,22) |
InChI Key |
DEDJPFWWPASAJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C2CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The acetamide moiety is introduced by reacting the benzofuran derivative with an appropriate acylating agent such as acetic anhydride or acetyl chloride in the presence of a base.
Phenyl Ring Substitution: The chloro and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Nucleophiles: Amines, thiols, or alkoxides.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives.
Reduction: Dechlorinated products or other substituted derivatives.
Substitution: Amino, thiol, or alkoxy derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, methoxy, and dimethyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
a) N-(3-Chlorophenyl)-2-(4,6-Dimethyl-1-benzofuran-3-yl)acetamide (CAS: 880785-06-8)
- Structure : Shares the benzofuran core but differs in substitution patterns: the benzofuran ring has 4,6-dimethyl groups instead of 5,6-dimethyl, and the phenyl group is 3-chlorophenyl rather than 5-chloro-2-methoxyphenyl.
- The Smiles string (Cc1cc(C)c2c(CC(=O)Nc3cccc(Cl)c3)coc2c1) highlights distinct regiochemistry, which may alter binding affinity in biological systems .
b) 2-[(3-Bromophenyl)methylsulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide (CAS: 5187-31-5)
- Structure: Features a methylsulfanyl-bromophenyl side chain instead of the benzofuran group.
- Properties : Higher molecular weight (400.72 g/mol) and logP (5.63) compared to benzofuran-containing analogues, indicating increased lipophilicity. This could enhance membrane permeability but reduce aqueous solubility .
Acetamide Derivatives with Anticancer Activity
a) N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (Compound 6e)
- Activity : Exhibits potent cytotoxicity against PANC-1 (IC50 = 4.6 μM) and HepG2 (IC50 = 2.2 μM) cell lines, outperforming 5-fluorouracil (5-FU).
- Structural Insights : The oxadiazole and pyridine rings enhance π-π stacking and hydrogen bonding, which are absent in the target compound. The methoxyphenyl group is a common feature, suggesting that electron-donating substituents may improve target engagement .
b) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide
- Crystallography : Three conformers in the asymmetric unit exhibit dihedral angles between dichlorophenyl and pyrazolyl rings (54.8°–77.5°), indicating flexibility. The planar amide group facilitates hydrogen bonding, a critical feature for tyrosine kinase inhibition .
Agricultural and Pesticidal Acetamides
Compounds such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) are herbicidal agents. Their chloro and alkoxy substituents mirror the target compound’s 5-chloro-2-methoxyphenyl group, but the additional alkyl chains in these pesticides enhance soil persistence and bioavailability .
Key Data Table: Structural and Functional Comparison
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C19H18ClNO3
- Molecular Weight: 343.8 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC1=CC2=C(C=C1C)OC=C2CC(=O)NC3=C(C=CC(=C3)Cl)OC
The biological activity of this compound appears to be mediated through interactions with specific molecular targets, including enzymes and receptors. The presence of chloro, methoxy, and dimethyl substituents may enhance its binding affinity and specificity for these targets.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic processes.
- Receptor Modulation: It could interact with specific receptors to modulate physiological responses.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures demonstrate anticancer properties. For instance:
- In vitro Studies: Compounds with benzofuran moieties have been tested against cancer cell lines, showing growth inhibition and apoptosis induction.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzofuran derivative A | A375 | 4.2 |
| Benzofuran derivative B | MCF-7 | 1.88 |
These findings suggest that this compound may also possess similar anticancer properties based on its structural analogs.
Anti-inflammatory Activity
Benzofuran derivatives have been noted for their ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2). This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Related Benzofuran Derivatives:
- A recent study evaluated various benzofuran derivatives for their biological activity, highlighting their potential as anti-inflammatory agents and enzyme inhibitors.
- Results indicated that some derivatives effectively reduced inflammatory markers in vitro.
-
Anticancer Screening:
- In a comparative study involving structurally similar compounds, certain benzofuran derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting a possible pathway for further research on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
